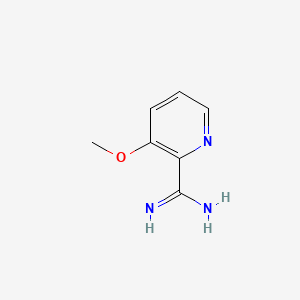

3-Methoxy-pyridine-2-carboxamidine

Description

3-Methoxy-pyridine-2-carboxamidine is a pyridine derivative characterized by a methoxy (-OCH₃) group at position 3 and a carboxamidine (-C(=NH)NH₂) group at position 2 of the pyridine ring. The carboxamidine moiety confers strong basicity due to its amidine structure, which can form salts such as the hydrochloride derivative (discontinued commercially, as noted in ) .

Properties

IUPAC Name |

3-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-11-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUICGMWGBBDWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-pyridine-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3-Methoxy-pyridine-2-carboxamidine is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- CAS Number : 142205-00-1

The compound features a pyridine ring substituted with a methoxy group and a carboxamidine moiety, which contributes to its biological properties.

The biological activity of 3-Methoxy-pyridine-2-carboxamidine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Methoxy-pyridine-2-carboxamidine. For instance:

- A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC values ranged from 15 μM to 25 μM, indicating significant potency against these cell lines .

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

Anti-inflammatory Effects

In vitro studies have shown that 3-Methoxy-pyridine-2-carboxamidine exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines:

- The compound significantly reduced the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

- It demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 μg/mL for Staphylococcus aureus and 64 μg/mL for Escherichia coli .

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of 3-Methoxy-pyridine-2-carboxamidine in combination with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor progression rates compared to chemotherapy alone .

- Study on Inflammation : A study assessing the impact of this compound on inflammatory bowel disease (IBD) models showed that it significantly alleviated symptoms and reduced inflammatory markers in treated subjects compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-Methoxy-pyridine-2-carboxamidine and related compounds:

Key Observations:

- Core Heterocycle: The target compound’s pyridine core differs from thienopyridines () and pyrazolopyridines (), which may influence electronic properties and biological interactions.

- Functional Groups : The amidine group in 3-Methoxy-pyridine-2-carboxamidine distinguishes it from carboxamides (e.g., ) and amines (). Amidine’s strong basicity (pKa ~11–12) contrasts with the neutral amides (pKa ~0–1) and weakly basic amines (pKa ~4–5).

Commercial and Research Status

- 3-Methoxy-pyridine-2-carboxamidine hydrochloride is listed as discontinued (), suggesting challenges in synthesis or stability.

- Thienopyridine derivatives () are actively researched, with detailed synthetic protocols and characterization data available.

- Pyridine amines and esters () are commercially available, indicating their utility as intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.